molecular formula C13H15NO3 B15293731 (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3

Cat. No.: B15293731
M. Wt: 236.28 g/mol
InChI Key: WHOBYFHKONUTMW-KMKPOHAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 is a chiral oxazolidinone derivative. This compound is often used in asymmetric synthesis due to its ability to induce chirality in the resulting products. The presence of deuterium atoms (D3) in its structure makes it particularly useful in studies involving isotopic labeling and kinetic isotope effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 typically involves the reaction of ®-4-benzyl-2-oxazolidinone with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the propionyl group with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: The compound’s isotopic labeling with deuterium makes it useful in studying metabolic pathways and enzyme mechanisms.

    Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 exerts its effects involves its ability to induce chirality in chemical reactions. The oxazolidinone ring provides a rigid framework that allows for selective interactions with other molecules, leading to the formation of enantiomerically pure products. The deuterium atoms in the compound can also influence reaction kinetics by altering the rate of bond formation and cleavage.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone
  • ®-(-)-4-Benzyl-3-acetyl-2-oxazolidinone
  • ®-(-)-4-Benzyl-3-butyryl-2-oxazolidinone

Uniqueness

®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 is unique due to the presence of deuterium atoms, which makes it particularly valuable in studies involving isotopic labeling. This feature distinguishes it from other similar compounds that do not contain deuterium.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

236.28 g/mol

IUPAC Name

(4R)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1/i1D3

InChI Key

WHOBYFHKONUTMW-KMKPOHAJSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2

Canonical SMILES

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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